1-(2-Fluoro-2-(3-methoxyphenyl)ethyl)piperazine
Overview
Description
1-(2-Fluoro-2-(3-methoxyphenyl)ethyl)piperazine is a useful research compound. Its molecular formula is C13H19FN2O and its molecular weight is 238.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
The exact mode of action can vary greatly depending on the specific piperazine derivative. Many piperazine derivatives are used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Biochemical Pathways
The affected biochemical pathways can also vary greatly depending on the specific piperazine derivative and its target. For example, some piperazine derivatives are kinase inhibitors or receptor modulators .
Result of Action
The molecular and cellular effects of piperazine derivatives can vary greatly depending on their specific targets and mode of action. Some piperazine derivatives are used in the treatment of various diseases due to their wide range of biological and pharmaceutical activity .
Biological Activity
1-(2-Fluoro-2-(3-methoxyphenyl)ethyl)piperazine is a synthetic compound belonging to the piperazine class, notable for its potential biological activities, particularly in modulating neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorinated ethyl side chain and a methoxy-substituted phenyl group , which contribute to its unique chemical properties. The presence of fluorine enhances lipophilicity, potentially increasing biological activity and receptor binding affinity compared to non-fluorinated analogs.
This compound is believed to interact with various neurotransmitter receptors, particularly serotonin receptors. This interaction can influence several signaling pathways, affecting physiological responses such as mood regulation and anxiety levels. Preliminary studies suggest that compounds with similar structures exhibit single-site binding at serotonin reuptake transporters (SERT), which is critical for their action as selective serotonin reuptake inhibitors (SSRIs) .
Neurotransmitter Modulation
Research indicates that this compound may enhance serotonin levels by inhibiting its reuptake, similar to other SSRIs. This mechanism is crucial for developing treatments for depression and anxiety disorders. Additionally, studies on related compounds have shown varied effects on dopamine and norepinephrine turnover in the brain, suggesting a complex interaction with multiple neurotransmitter systems .
Case Studies
- Dopamine and Norepinephrine Interaction : A study on structurally related compounds demonstrated that oral administration at varying doses affected dopamine levels in the rat brain. Lower doses led to transient increases in dopamine content, while higher doses resulted in decreased levels .
- Selectivity for Receptors : Research on enantiomers of similar piperazine derivatives showed significant enantioselectivity in binding affinities for dopamine transporters (DAT) and SERT. This highlights the importance of structural modifications in enhancing therapeutic efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to other piperazine derivatives:
Compound Name | Structure | Key Features | Biological Activity |
---|---|---|---|
1-(4-Fluorophenyl)-4-(2-methoxyphenyl)piperazine | Structure | Fluorinated phenyl group; potential SSRI activity | Modulates serotonin levels |
1-[2-(4-Fluorophenoxy)-2-phenylethyl]-4-(3-methoxyphenyl)piperazine | Structure | Hybrid structure designed for improved pharmacological profile | Enhanced receptor binding |
1-[4-(Trifluoromethyl)phenyl]-4-(3-methoxyphenyl)piperazine | Structure | Contains trifluoromethyl group; increased lipophilicity | Potentially higher biological activity |
Research Findings and Future Directions
Ongoing research into the biological activity of this compound focuses on:
- Therapeutic Applications : Investigating its potential as an antidepressant or anxiolytic agent.
- Structural Modifications : Exploring how changes in chemical structure can enhance receptor selectivity and efficacy.
- In Vivo Studies : Conducting further animal studies to confirm effects on neurotransmitter levels and behavioral outcomes.
Properties
IUPAC Name |
1-[2-fluoro-2-(3-methoxyphenyl)ethyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-17-12-4-2-3-11(9-12)13(14)10-16-7-5-15-6-8-16/h2-4,9,13,15H,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJSIVLWPZEXLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN2CCNCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.